molecular formula C20H16BrN3O3 B3836839 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone

2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone

Cat. No. B3836839
M. Wt: 426.3 g/mol
InChI Key: GHFUFOIOKPPCCM-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone, also known as BBONPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone involves its ability to bind to specific targets, such as aldehydes, ketones, zinc ions, or cancer cells. Once bound, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone induces a series of biochemical reactions that lead to the desired effect, such as fluorescence or apoptosis.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been shown to have various biochemical and physiological effects, depending on its target. For example, when used as a fluorescent probe, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone emits a green fluorescence upon binding to zinc ions, which allows for their detection in living cells. When used in cancer therapy, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone induces apoptosis in cancer cells, which leads to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is its versatility, as it can be used for various applications in different fields. Additionally, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is its potential toxicity, especially when used in high concentrations.

Future Directions

There are several future directions for the study of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone. For example, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone could be further studied for its potential use in other fields, such as environmental science or material science. Additionally, new derivatives of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone could be synthesized and studied for their potential applications. Finally, the toxicity of 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone could be further investigated to ensure its safe use in various applications.
In conclusion, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility, ease of synthesis, and potential for use in cancer therapy make it an attractive compound for further study. However, its potential toxicity should be carefully considered when using it in lab experiments.

Scientific Research Applications

2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been used as a reagent for the determination of aldehydes and ketones in different samples. In biology, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been used as a fluorescent probe for the detection of zinc ions in living cells. In medicine, 2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3/c21-17-6-3-4-15(12-17)14-27-20-7-2-1-5-16(20)13-22-23-18-8-10-19(11-9-18)24(25)26/h1-13,23H,14H2/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFUFOIOKPPCCM-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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